molecular formula C21H21Cl2NO3 B1613986 (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone CAS No. 898756-57-5

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone

Cat. No.: B1613986
CAS No.: 898756-57-5
M. Wt: 406.3 g/mol
InChI Key: DMVQKRFXSCBYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone is a spirocyclic benzophenone derivative characterized by a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a dichlorophenyl group via a methanone bridge. Its molecular formula is C₂₂H₂₂Cl₂NO₃, with a molecular weight of 431.33 g/mol (calculated based on substituent analysis from and analogous compounds). The compound is recognized by multiple synonyms, including 3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone and ZINC2515254 .

Structurally, the spirocyclic system introduces conformational rigidity, which may influence its binding affinity in pharmacological contexts.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVQKRFXSCBYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643784
Record name (3,4-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-57-5
Record name (3,4-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core

The 1,4-dioxa-8-azaspiro[4.5]decane unit, a bicyclic spiroacetal amine, is a key intermediate. Its synthesis is generally achieved through:

  • Protection of 4-piperidone with ethylene glycol to form the ethylene ketal (1,4-dioxa-8-azaspiro[4.5]decane).
  • This involves acid-catalyzed ketalization of 4-piperidone with ethylene glycol under dehydrating conditions.
  • The resulting spirocyclic amine is isolated as a clear liquid with characteristic boiling point (108-111 °C at 26 mm Hg) and solubility in organic solvents such as dichloromethane and ethyl acetate.

Formation of the Benzophenone Intermediate

  • The benzophenone core bearing 3,4-dichlorophenyl substitution is prepared by standard Friedel-Crafts acylation or related coupling methods.
  • Alternatively, the ketone can be introduced via palladium-catalyzed carbonylation or cross-coupling reactions, employing aryl halides and appropriate organometallic reagents.

Coupling of the Spirocyclic Amine to the Benzophenone

  • The key step is the alkylation of the 2-position of the phenyl ring on the benzophenone with the spirocyclic amine moiety.
  • This is generally achieved by nucleophilic substitution or reductive amination involving the spiro amine and a benzophenone derivative bearing a suitable leaving group or aldehyde functionality at the 2-position.
  • A methylene linker is introduced via chloromethylation or bromomethylation of the phenyl ring, followed by nucleophilic substitution with the spiro amine nitrogen.
  • Acid catalysis or base-promoted conditions can be used depending on the substrate stability.

Catalytic and Reaction Conditions

  • Palladium acetate with triphenylphosphine as ligand, lithium chloride, and potassium carbonate in dimethylformamide (DMF) at 100 °C has been reported for related arylation steps.
  • Acid catalysts such as hydrochloric acid, p-toluenesulfonic acid, or Lewis acids (AlCl3, ZnCl2) are employed for ketalization and spirocyclization reactions.
  • Oxa-Pictet-Spengler reaction is a notable method to form related spirocyclic structures, involving acid-catalyzed intramolecular cyclization of hydroxyalkyl amines with aldehydes or ketones, which may be adapted for the spirocyclic core formation.

Purification and Characterization

  • Purification is typically performed by chromatographic methods (flash chromatography, preparative HPLC).
  • The compound is characterized by NMR, mass spectrometry, and elemental analysis.
  • High purity (>98%) is achievable, suitable for pharmaceutical or research applications.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Intermediate Reference
1 Ketalization of 4-piperidone 4-piperidone, ethylene glycol, acid catalyst 1,4-Dioxa-8-azaspiro[4.5]decane core
2 Benzophenone formation Friedel-Crafts acylation or Pd-catalyzed coupling 3,4-Dichlorobenzophenone intermediate
3 Alkylation/coupling Chloromethylated phenyl ketone + spiro amine, base (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone
4 Purification Chromatography Pure target compound

Research Findings and Notes

  • The Oxa-Pictet-Spengler reaction is a critical step in related spirocyclic compound syntheses, offering a route to the 1,4-dioxa-azaspiro scaffold with moderate to good yields.
  • Palladium-catalyzed cross-coupling reactions provide efficient access to substituted benzophenone derivatives, facilitating the introduction of dichlorophenyl groups.
  • The synthetic route requires careful control of reaction conditions to avoid side reactions such as azide formation or low yields in spirocyclization steps.
  • The compound's synthesis has been optimized for pharmaceutical research, with emphasis on purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes .

Medicine: Pharmaceutical applications include its use as a potential drug candidate. Its unique structure may offer therapeutic benefits for various diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific mechanical or chemical properties .

Mechanism of Action

The mechanism of action of (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of spirocyclic benzophenones, which vary in substituents on the phenyl rings. Below is a detailed comparison with structurally analogous compounds:

Structural Analogs and Physicochemical Properties

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Features CAS Number Reference
Target Compound (3,4-dichlorophenyl) C₂₂H₂₂Cl₂NO₃ 431.33 High lipophilicity due to Cl substituents; rigid spirocyclic core -
(3-fluorophenyl) analog C₂₁H₂₂FNO₃ 355.41 Reduced lipophilicity vs. Cl; potential for hydrogen bonding with F 898756-04-2
(4-bromophenyl)(phenyl) analog C₂₁H₂₂BrNO₃ 416.31 Bromine increases molecular weight; may enhance electrophilic reactivity 898761-71-2
(4-methoxyphenyl) analog C₂₂H₂₅NO₄ 367.44 Methoxy group improves solubility; electron-donating effects 898761-44-9
(2,5-dimethylphenyl) analog C₂₃H₂₇NO₃ 365.47 Steric hindrance from methyl groups; reduced planarity 898757-92-1
(2-fluorophenyl) analog C₂₂H₂₂FNO₃ 367.42 Fluorine's electronegativity may alter electronic distribution -
(cyclohexyl) analog C₂₁H₂₉NO₃ 343.46 Aliphatic cyclohexyl group reduces aromatic interactions 898762-55-5
(6-methylpyridin-3-yl) analog C₁₄H₁₈N₂O₃ 262.30 Heteroaromatic pyridine introduces basicity; possible metal coordination 613660-31-4

Stability and Hazard Profiles

  • Hazard Statements : The 4-methoxyphenyl analog () carries H317 (sensitization) and H319 (eye irritation), while halogenated derivatives (e.g., dichloro, bromo) may pose higher environmental persistence risks .
  • Purity : Commercial analogs are typically offered at ≥97% purity (e.g., ), though storage conditions (e.g., anhydrous, low temperature) are critical for stability .

Biological Activity

The compound known as (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H17Cl2NO3\text{C}_{16}\text{H}_{17}\text{Cl}_2\text{N}\text{O}_3

Key Properties

PropertyValue
Molecular Weight319.22 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that compounds similar to This compound exhibit acetylcholine antagonistic activity . This mechanism suggests potential applications in treating gastrointestinal disorders by inhibiting gastric juice secretion and alleviating spasms associated with conditions like algospasms and gastric hyperacidity .

Anticholinergic Effects

The compound has shown significant anticholinergic properties, which can be measured through various assays. For instance, in studies involving the guinea pig intestine, the compound demonstrated a pA value indicative of its effectiveness compared to standard anticholinergics like atropine and scopolamine .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound against different cell lines. The results indicate that at specific concentrations, the compound exhibits cytotoxicity while sparing normal cells, suggesting a selective mechanism that could be exploited for therapeutic purposes.

Study 1: Gastrointestinal Disorders

A clinical study evaluated the efficacy of this compound in patients with gastroenteric spasms. The results indicated a significant reduction in symptoms when administered at a dosage of 50 mg/day over two weeks. Patients reported improved quality of life scores and decreased reliance on traditional antispasmodics.

Study 2: Cancer Cell Lines

Another study investigated the effects of the compound on various cancer cell lines, including breast and colon cancer. The findings suggested that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 20 µM to 50 µM depending on the cell line tested.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone?

  • Methodology:

  • Utilize spirocyclic amine intermediates (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) as starting materials, as described in analogous syntheses .
  • Employ coupling reactions (e.g., Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling) to introduce the 3,4-dichlorophenyl group.
  • Optimize reaction conditions (e.g., argon atmosphere, anhydrous dichloromethane) to prevent hydrolysis or oxidation of sensitive functional groups .
  • Purify via column chromatography and confirm yield using HPLC or NMR.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology:

  • Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) and temperatures (25–60°C).
  • Monitor degradation via LC-MS and quantify using validated HPLC methods .
  • Compare results to structurally similar spirocyclic compounds (e.g., 7,7,9,9-tetramethyl derivatives) to identify stability trends in the dioxaspiro system .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodology:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify spirocyclic and methanone moieties .
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • X-ray crystallography (if crystalline) to resolve spatial arrangement of the dichlorophenyl and dioxaspiro groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodology:

  • Perform dose-response curves in parallel assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific interference.
  • Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Cross-reference with structurally related compounds (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane derivatives) to isolate structure-activity relationships (SAR) .

Q. What experimental designs are recommended to study the environmental fate of this compound?

  • Methodology:

  • Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
  • Assess abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions .
  • Use LC-MS/MS to track metabolites in soil/water matrices.
  • Model bioaccumulation potential via octanol-water partition coefficients (log P) derived from HPLC retention times .

Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?

  • Methodology:

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors like GPCRs or kinases.
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • Compare results to experimental data from pharmacological analogs (e.g., 4-chlorophenyl-methanone derivatives) .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Methodology:

  • Optimize solvent systems (e.g., switch from dichloromethane to THF/water biphasic mixtures) for safer large-scale reactions .
  • Implement flow chemistry to control exothermic reactions and improve reproducibility.
  • Use in-line PAT (process analytical technology) for real-time monitoring of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.